![molecular formula C29H32ClN7O2 B8195952 N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

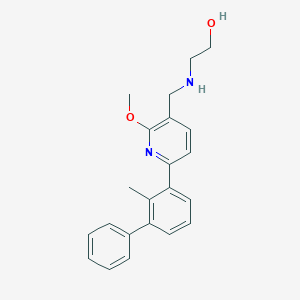

ASK120067, également connu sous le nom de limertinib, est un nouvel inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) de troisième génération. Il a été développé pour cibler des mutations spécifiques du gène EGFR, en particulier la mutation T790M, qui est associée à une résistance aux inhibiteurs de l'EGFR de première et de deuxième génération. ASK120067 a montré des résultats prometteurs dans les études précliniques et cliniques, en particulier dans le traitement du cancer du poumon non à petites cellules (CPNPC) avec des mutations de l'EGFR .

Méthodes De Préparation

La synthèse de ASK120067 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions de couplage subséquentes. La voie de synthèse comprend généralement :

Formation d'intermédiaires : Les étapes initiales impliquent la préparation d'intermédiaires clés par le biais de diverses réactions organiques telles que la substitution nucléophile, la réduction et la cyclisation.

Réactions de couplage : Les intermédiaires sont ensuite couplés à l'aide de réactions de couplage croisé catalysées par le palladium pour former la structure principale de ASK120067.

Purification : Le composé final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour atteindre la pureté et le rendement souhaités.

Les méthodes de production industrielle de ASK120067 impliquent la mise à l'échelle du processus de synthèse en laboratoire tout en garantissant la cohérence, la sécurité et la rentabilité. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réactifs de haute qualité et la mise en œuvre de mesures strictes de contrôle qualité .

Analyse Des Réactions Chimiques

ASK120067 subit diverses réactions chimiques, notamment :

Oxydation : ASK120067 peut subir des réactions d'oxydation, en particulier au niveau des cycles aromatiques, conduisant à la formation de dérivés hydroxylés.

Réduction : Des réactions de réduction peuvent se produire au niveau de groupes fonctionnels spécifiques, tels que les groupes nitro, résultant en la formation d'amines.

Substitution : ASK120067 peut participer à des réactions de substitution nucléophile, où des substituants spécifiques sur les cycles aromatiques sont remplacés par d'autres nucléophiles.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

ASK120067 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : ASK120067 est utilisé comme composé outil pour étudier les relations structure-activité des inhibiteurs de l'EGFR et pour développer de nouveaux dérivés avec une efficacité et une sélectivité améliorées.

Biologie : En recherche biologique, ASK120067 est utilisé pour étudier le rôle des mutations de l'EGFR dans la progression du cancer et pour étudier les mécanismes moléculaires à la base de la résistance aux médicaments.

Médecine : ASK120067 a montré un potentiel significatif dans le traitement du CPNPC avec des mutations de l'EGFR, en particulier celles résistantes aux inhibiteurs de première et de deuxième génération. Il est également étudié pour son efficacité dans d'autres cancers présentant des mutations similaires.

Industrie : ASK120067 est utilisé dans l'industrie pharmaceutique pour le développement de thérapies ciblées contre le cancer et comme composé de référence dans le contrôle qualité et les tests analytiques .

5. Mécanisme d'action

ASK120067 exerce ses effets en inhibant sélectivement l'activité de l'EGFR mutant, en particulier la mutation T790M. Le composé se lie au site de liaison de l'ATP du domaine tyrosine kinase de l'EGFR, empêchant la phosphorylation et l'activation des voies de signalisation en aval. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses hébergeant des mutations de l'EGFR. De plus, ASK120067 a été montré pour inhiber d'autres kinases, telles que la tyrosine kinase de Bruton et la kinase des cellules T inductible par l'interleukine-2, contribuant à son activité antitumorale .

Applications De Recherche Scientifique

ASK120067 has a wide range of scientific research applications, including:

Chemistry: ASK120067 is used as a tool compound to study the structure-activity relationships of EGFR inhibitors and to develop new derivatives with improved efficacy and selectivity.

Biology: In biological research, ASK120067 is used to investigate the role of EGFR mutations in cancer progression and to study the molecular mechanisms underlying drug resistance.

Medicine: ASK120067 has shown significant potential in the treatment of NSCLC with EGFR mutations, particularly those resistant to first- and second-generation inhibitors. It is also being explored for its efficacy in other cancers with similar mutations.

Industry: ASK120067 is used in the pharmaceutical industry for the development of targeted cancer therapies and as a reference compound in quality control and analytical testing .

Mécanisme D'action

ASK120067 exerts its effects by selectively inhibiting the activity of mutant EGFR, particularly the T790M mutation. The compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations. Additionally, ASK120067 has been shown to inhibit other kinases, such as Bruton’s tyrosine kinase and interleukin-2-inducible T cell kinase, contributing to its anti-tumor activity .

Comparaison Avec Des Composés Similaires

ASK120067 est comparé à d'autres inhibiteurs de l'EGFR de troisième génération, tels que l'osimertinib et le rociletinib. Bien que tous ces composés ciblent la mutation T790M, ASK120067 a montré des propriétés uniques, notamment :

Sélectivité : ASK120067 présente une forte sélectivité pour l'EGFR mutant par rapport à l'EGFR de type sauvage, réduisant le risque d'effets hors cible.

Puissance : ASK120067 a démontré une activité inhibitrice puissante contre l'EGFR T790M et d'autres mutations résistantes, avec une efficacité supérieure à celle de certains autres inhibiteurs.

Mécanismes de résistance : ASK120067 a été trouvé pour surmonter certains mécanismes de résistance qui limitent l'efficacité d'autres inhibiteurs de l'EGFR, ce qui en fait une option précieuse pour les patients atteints de CPNPC résistant .

Des composés similaires comprennent :

Osimertinib : Un autre inhibiteur de l'EGFR de troisième génération avec une forte sélectivité pour l'EGFR T790M.

Rociletinib : Un inhibiteur de l'EGFR de troisième génération qui cible à la fois l'EGFR T790M et d'autres mutations résistantes.

Nazartinib : Un inhibiteur de l'EGFR de troisième génération avec un mécanisme d'action et des applications cliniques similaires .

Propriétés

IUPAC Name |

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN7O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPVTCLSVVUPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)

![(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)

![3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)